molecular formula C9H7BrF3NO B12861330 2-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide

2-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide

Cat. No.: B12861330
M. Wt: 282.06 g/mol
InChI Key: NNRXOCKYPBWRGN-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide is an organic compound with the molecular formula C9H7BrF3NO It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide typically involves the bromination of a trifluoromethyl-substituted phenyl acetamide precursor. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as potassium carbonate.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance binding affinity and specificity, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide
  • 2-Bromo-4-(trifluoromethyl)acetophenone
  • 3-Bromo-5-(trifluoromethyl)phenol

Uniqueness

2-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This structural arrangement can lead to distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C9H7BrF3NO

Molecular Weight

282.06 g/mol

IUPAC Name

2-[3-bromo-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H7BrF3NO/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H2,14,15)

InChI Key

NNRXOCKYPBWRGN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)CC(=O)N

Origin of Product

United States

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